A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)
L-Asparagine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Asparagine is a natural product found in Angelica gigas, Pinus densiflora, and other organisms with data available.
Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)
Asparagine (Asn) is one of the 20 most common natural amino acids on Earth. It has carboxamide as the side chain's functional group. It is considered a non-essential amino acid. Asparagine is not an essential amino acid, which means that it can be synthesized from central metabolic pathway intermediates in humans and is not required in the diet. The precursor to asparagine is oxaloacetate. Oxaloacetate is converted to aspartate using a transaminase enzyme. The enzyme transfers the amino group from glutamate to oxaloacetate producing alpha-ketoglutarate and aspartate. The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP. In the asparagine synthetase reaction, ATP is used to activate aspartate, forming beta-aspartyl-AMP. glutamine donates an ammonium group which reacts with beta-aspartyl-AMP to form asparagine and free AMP. Since the asparagine side chain can make efficient hydrogen bond interactions with the peptide backbone, asparagines are often found near the beginning and end of alpha-helices, and in turn motifs in beta sheets. Its role can be thought as capping the hydrogen bond interactions which would otherwise need to be satisfied by the polypeptide backbone. glutamines have an extra methylene group, have more conformational entropy and thus are less useful in this regard. Asparagine also provides key sites for N-linked glycosylation, modification of the protein chain with the addition of carbohydrate chains. A reaction between asparagine and reducing sugars or reactive carbonyls produces acrylamide (acrylic amide) in food when heated to sufficient temperature, i.e. baking. These occur primarily in baked goods such as french fries, potato chips, and roasted coffee. Asparagine was first isolated in 1806 from asparagus juice, in which it is abundant--hence its name--becoming the first amino acid to be isolated. The smell observed in the urine of some individuals after their consumption of asparagus is attributed to a byproduct of the metabolic breakdown of asparagine, asparagine-amino-succinic-acid monoamide. (However, some scientists disagree and implicate other substances in the smell, especially methanethiol). It is biosynthesized from aspartic acid and ammonia by asparagine synthetase.
A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from ASPARTIC ACID and AMMONIA by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)
DL-Asparagine monohydrate
CAS No.: 3130-87-8
Cat. No.: VC21537807
Molecular Formula: C4H8N2O3
Molecular Weight: 132.12 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3130-87-8 |
---|---|
Molecular Formula | C4H8N2O3 |
Molecular Weight | 132.12 g/mol |
IUPAC Name | (2S)-2,4-diamino-4-oxobutanoic acid |
Standard InChI | InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 |
Standard InChI Key | DCXYFEDJOCDNAF-REOHCLBHSA-N |
Isomeric SMILES | C([C@@H](C(=O)O)N)C(=O)N |
SMILES | C(C(C(=O)O)N)C(=O)N.O |
Canonical SMILES | C(C(C(=O)O)N)C(=O)N |
Colorform | Orthorhombic bisphenoidal crystals |
Melting Point | 234-235 °C 234 - 235 °C |
Chemical Structure and Properties
Molecular Identity
Physical Characteristics
Physical State and Appearance
DL-Asparagine monohydrate appears as a solid at room temperature, with a white to off-white coloration . This crystalline compound is typically supplied in powder form for laboratory use and biochemical applications.
Thermal Properties
The compound exhibits a melting point of approximately 220°C with decomposition, as indicated in multiple sources . This relatively high melting point is characteristic of amino acids due to their zwitterionic nature and extensive hydrogen bonding in the solid state.
Optical Properties
As a racemic mixture, DL-Asparagine monohydrate has a specific rotation [α]D20 of 0±0.5° when measured at a concentration of 10 in dilute HCl . This near-zero optical rotation is expected for a racemic mixture containing equal amounts of dextrorotatory and levorotatory enantiomers.
Solubility Properties
Water Solubility
DL-Asparagine monohydrate is soluble in water, although some sources describe it as "slightly" soluble . The compound dissolves more readily in acidic and alkaline solutions compared to neutral water, which is typical behavior for amino acids due to their amphoteric nature.
Solubility in Other Solvents
The compound is soluble in acids and alkalis, but has limited solubility in organic solvents . This solubility profile is consistent with its zwitterionic character and the presence of multiple hydrogen bonding groups.
Solution Characteristics
When dissolved in water at a 5% concentration, DL-Asparagine monohydrate forms a colorless, clear solution . This property is important for its use in biochemical applications where solution clarity is often required.
Crystallization Behavior and Research Findings
Conglomerate Formation
DL-Asparagine monohydrate is known to form a conglomerate system, making it suitable for preferential crystallization processes . In conglomerate systems, the racemic mixture crystallizes as separate crystals of pure enantiomers rather than forming racemic crystals. This property is particularly valuable for enantiomeric separation techniques.
Solubility Relationships
Research has shown that the solubility of DL-Asparagine monohydrate is slightly more than twice the solubility of L-Asparagine monohydrate, which approximately follows the Meyerhoffer solubility rule for conglomerate systems . This relationship is important for designing effective crystallization processes for enantiomeric separation.
Effects of Additives on Crystallization
Extensive research has been conducted on the effects of additives on the preferential crystallization of asparagine enantiomers from DL-Asparagine monohydrate solutions. Studies have found that certain amino acid additives can selectively inhibit the crystallization of one enantiomer over the other .
Specifically, D-glutamic acid and D-aspartic acid have been shown to effectively inhibit the crystallization of D-Asparagine monohydrate when attempting to preferentially crystallize the L-enantiomer. These additives can extend the period during which pure L-Asparagine monohydrate crystals can be obtained to more than 7 hours and 10 hours respectively .
The effectiveness of these additives appears to be related to structural similarities in their side chains compared to asparagine. Additives with side chains containing carbonyl and amine functionality (like aspartic acid and glutamic acid) are more effective than those with alkane side chains (like leucine and valine) .
Applications in Biochemistry
Research Applications
DL-Asparagine monohydrate is widely used in biochemical research, particularly in studies involving amino acid metabolism, protein synthesis, and crystallization phenomena. Its role as a model compound for investigating preferential crystallization makes it valuable in chiral separation research .
Analytical Standards
Parameter | Specification |
---|---|
Assay (titr.) | ≥98.0% |
Solution (5% in H₂O) | Colorless, clear |
Water content (KF) | 10.5-13.5% |
Aspartic acid content (TLC) | ≤3.0% |
These specifications ensure the suitability of the compound for various biochemical applications and research purposes .
Comparison with Related Compounds
Relationship to L-Asparagine Monohydrate
L-Asparagine monohydrate is the naturally occurring enantiomer of asparagine found in proteins. Unlike the racemic DL form, L-Asparagine exhibits optical activity with a specific rotation. The solubility of the L form is approximately half that of the DL form, which is consistent with the behavior of conglomerate-forming systems .
Structural Analogues
DL-Asparagine monohydrate is structurally related to other amino acids, particularly aspartic acid and glutamic acid. These structural similarities explain why D-aspartic acid and D-glutamic acid are effective as additives in controlling the crystallization behavior of DL-Asparagine monohydrate solutions .
Anhydrous versus Hydrated Forms
While this review focuses on the monohydrate form, it's worth noting that anhydrous DL-Asparagine also exists. The presence of the water molecule in the crystal structure of the monohydrate affects its physical properties, particularly its melting point and solubility characteristics.
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